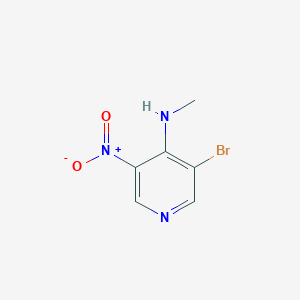

3-Bromo-N-methyl-5-nitropyridin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

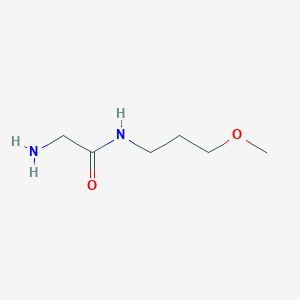

“3-Bromo-N-methyl-5-nitropyridin-4-amine” is a chemical compound that belongs to the class of organic compounds known as nitropyridines . Nitropyridines are compounds containing a nitro group attached to a pyridine ring. Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with a nitro group (-NO2), a bromine atom (Br), and a methylamine group (-NHCH3) attached to the ring .Chemical Reactions Analysis

Nitropyridines, including this compound, can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and others . The exact reactions that “3-Bromo-N-methyl-5-nitropyridin-4-amine” can undergo would depend on the reaction conditions and the other reactants present.Applications De Recherche Scientifique

Nucleophilic Substitution Reactions and Nitro-group Migration

3-Bromo-4-nitropyridine, a compound closely related to 3-Bromo-N-methyl-5-nitropyridin-4-amine, has been studied for its behavior in nucleophilic substitution reactions with amines. Yao et al. (2005) observed that during its reaction with amines, an unexpected product involving nitro-group migration was formed, highlighting a unique rearrangement mechanism in certain conditions (Yao, Blake, & Yang, 2005).

Large Scale Synthesis and Safety Studies

Agosti et al. (2017) researched the large-scale synthesis of 5-Bromo-2-nitropyridine, a compound structurally related to 3-Bromo-N-methyl-5-nitropyridin-4-amine, focusing on improving synthesis efficiency and safety. This work provides insights into handling and safety considerations for the synthesis of similar nitropyridines (Agosti et al., 2017).

Vicarious Nucleophilic Amination

Bakke et al. (2001) explored the selective vicarious nucleophilic amination of 3-nitropyridines, a process relevant to the modification of compounds like 3-Bromo-N-methyl-5-nitropyridin-4-amine. Their study offers a method for preparing substituted 2-amino-5-nitropyridines, useful for further chemical modifications (Bakke, Svensen, & Trevisan, 2001).

Amination and Catalysis

Research by Perevalov et al. (1983) on the amination of bromo-1-methylnitropyrazoles, which shares structural similarities with 3-Bromo-N-methyl-5-nitropyridin-4-amine, delved into methods of synthesizing amino derivatives, demonstrating the versatility of these compounds in chemical synthesis (Perevalov et al., 1983).

Propriétés

IUPAC Name |

3-bromo-N-methyl-5-nitropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-8-6-4(7)2-9-3-5(6)10(11)12/h2-3H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGVVVSGJJMCJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NC=C1[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-N-methyl-5-nitropyridin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B1370343.png)

![2-Amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1370344.png)

![2-[(4-Methylpiperazin-1-YL)sulfonyl]ethanamine](/img/structure/B1370345.png)

![1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine](/img/structure/B1370366.png)